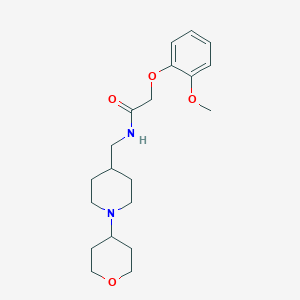

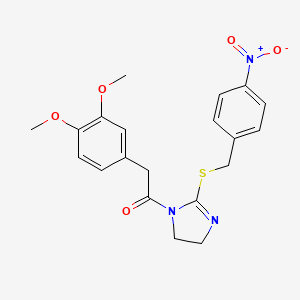

![molecular formula C14H26N2O3 B2692899 tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1822548-34-4](/img/structure/B2692899.png)

tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBOA is a glutamate transporter inhibitor, which means it can block the reuptake of glutamate in the brain, leading to increased levels of this neurotransmitter.

科学的研究の応用

Protective Group Chemistry

The use of tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) as a new reagent for the introduction of the Boc protecting group to amines is a significant advancement. Boc-OASUD offers better stability and ease of handling compared to di-tert-butyl dicarbonate, with applications in the preparation of N-Boc-amino acids and esters without racemization, enhancing the synthesis of protected amino acids for pharmaceutical research (Rao et al., 2017).

Spirocyclic Compound Synthesis

Research into the efficient synthesis of spirocyclic derivatives, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been conducted to explore chemical spaces complementary to piperidine ring systems. These spirocyclic compounds are crucial for the development of novel compounds with potential biological activity, serving as a versatile entry point into unique chemical spaces (Meyers et al., 2009).

Asymmetric Synthesis and Electrocatalysis

The asymmetric electrochemical lactonization of diols using a chiral 1-azaspiro[5.5]undecane N-oxyl radical-modified graphite felt electrode has demonstrated the production of optically active lactones. This method showcases the potential of asymmetric synthesis through electrocatalytic oxidation, contributing to the field of chiral chemistry and the synthesis of enantiomerically pure compounds (Kashiwagi et al., 2003).

Spirocyclic Derivatives as Antibacterial Agents

Exploration of spirocyclic derivatives of ciprofloxacin has revealed that these compounds possess antibacterial activity, particularly against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus. This research underscores the importance of spirocyclic compounds in developing new antibacterial agents with a narrower activity spectrum but potent efficacy against specific bacterial strains (Lukin et al., 2022).

特性

IUPAC Name |

tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)11(15)5-4-10-18-14/h11H,4-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONMCNLMGQKHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)

![(1-Methylpyrazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2692821.png)

![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)